Phosphoric acid, isooctyl diphenyl ester
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Overview
Description
Isooctyl diphenyl phosphate is a chemical compound with the molecular formula C20H27O4P. It is a colorless, transparent, oily liquid primarily used as a flame retardant plasticizer. This compound is compatible with a wide range of resins and rubbers, making it highly valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isooctyl diphenyl phosphate is synthesized through a two-step process involving esterification and phosphorylation reactions. The primary raw materials used are phenol, isooctanol, and phosphorus oxychloride .
-
Esterification Reaction:
- Equation:
Phenol+Isooctanol→Isooctyl phenyl ether+Water
Reactants: Phenol and isooctanol
Conditions: The reaction is carried out at a temperature range of 120-140°C in the presence of a catalyst. Water generated during the reaction is continuously removed to drive the reaction forward.
- Equation:
-
Phosphorylation Reaction:
- Reactants: Isooctyl phenyl ether and phosphorus oxychloride
- Conditions: The reaction mixture is cooled to 80-90°C, and phosphorus oxychloride is added. The reaction is stirred for 2-3 hours to complete the phosphorylation.
- Equation:
Isooctyl phenyl ether+Phosphorus oxychloride→Isooctyl diphenyl phosphate
Industrial Production Methods: The industrial production of isooctyl diphenyl phosphate follows the same synthetic route but on a larger scale. The process involves strict control of raw material purity, reaction conditions, and post-treatment steps such as washing, drying, and distillation to ensure high yield and product quality .
Chemical Reactions Analysis
Isooctyl diphenyl phosphate undergoes various chemical reactions, including:
- Oxidation: It can be oxidized to form phosphoric acid derivatives.
- Reduction: Reduction reactions can convert it to phosphite derivatives.
- Substitution: It can undergo nucleophilic substitution reactions where the phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: Reducing agents such as lithium aluminum hydride are used.
- Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products:
- Oxidation: Phosphoric acid derivatives
- Reduction: Phosphite derivatives
- Substitution: Various substituted phosphates depending on the nucleophile used .
Scientific Research Applications
Isooctyl diphenyl phosphate has diverse applications in scientific research:
- Chemistry: Used as a flame retardant plasticizer in polymer chemistry.
- Biology: Investigated for its potential as an antimicrobial agent.
- Medicine: Studied for its potential use in drug delivery systems due to its compatibility with various polymers.
- Industry: Widely used in the production of flame-retardant materials, including plastics, rubbers, and textiles .
Mechanism of Action
Isooctyl diphenyl phosphate is compared with other similar compounds such as:
- Triphenyl phosphate
- Tris(2-chloroethyl) phosphate
- Tris(2-butoxyethyl) phosphate
Uniqueness:
Comparison with Similar Compounds
- Triphenyl phosphate: Used as a flame retardant and plasticizer but has lower compatibility with certain polymers.
- Tris(2-chloroethyl) phosphate: Effective flame retardant but has higher toxicity.
- Tris(2-butoxyethyl) phosphate: Used in similar applications but has different solubility properties .
Properties
CAS No. |
95813-09-5 |
---|---|
Molecular Formula |
C20H27O4P |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-methylheptyl diphenyl phosphate |
InChI |
InChI=1S/C20H27O4P/c1-18(2)12-6-5-11-17-22-25(21,23-19-13-7-3-8-14-19)24-20-15-9-4-10-16-20/h3-4,7-10,13-16,18H,5-6,11-12,17H2,1-2H3 |
InChI Key |
RCRYBQKHEDNBDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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